1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Beschreibung
1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzo[d]imidazole moiety, an allyl group, and a phenoxyethyl side chain bearing a sec-butyl group. This structure combines multiple pharmacophoric elements: the pyrrolidinone ring contributes to conformational rigidity, the benzimidazole moiety is associated with diverse biological activities (e.g., antimicrobial, enzyme inhibition), and the allyl/phenoxyethyl groups may enhance lipophilicity and bioavailability .
Eigenschaften
IUPAC Name |
4-[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-4-14-28-18-21(17-25(28)30)26-27-23-8-6-7-9-24(23)29(26)15-16-31-22-12-10-20(11-13-22)19(3)5-2/h4,6-13,19,21H,1,5,14-18H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLFFWWMQNTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Given its structural similarity to other benzimidazole derivatives, it may interact with various enzymes and receptors in the body. Benzimidazoles are known to bind to a variety of biological targets, including tubulin in parasites, the H+/K+ ATPase (proton pump) in the stomach, and various receptors and enzymes.
Mode of Action
Benzimidazoles typically act through electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
Benzimidazoles are known to interfere with the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death in certain parasites. They can also inhibit the proton pump in the stomach, reducing acid secretion.
Pharmacokinetics
The presence of the sec-butyl phenoxy group may influence its lipophilicity and thus its absorption and distribution. The benzimidazole group may undergo metabolism in the liver.
Result of Action
Based on the known effects of benzimidazoles, it could potentially disrupt cell division in certain organisms or reduce stomach acid secretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the pH of the stomach could affect the compound’s ionization state and thus its absorption
Biologische Aktivität
1-Allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- An allyl group
- A benzimidazole moiety
- A pyrrolidine ring
- A sec-butyl phenoxy substituent
This structural diversity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
Anticancer Properties
Preliminary studies have shown that derivatives of benzimidazole compounds often possess anticancer properties. The benzimidazole ring is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
Antimicrobial Effects
The presence of the phenoxy group in the compound may enhance its antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects.
Neuroprotective Activity
Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could act on various receptors, including G protein-coupled receptors (GPCRs), which play critical roles in signal transduction.
- Induction of Apoptosis : Some studies indicate that it may promote programmed cell death in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study conducted by researchers at the University of Groningen demonstrated that similar compounds induced apoptosis in breast cancer cell lines (MDA-MB-231) through the activation of caspase pathways .
- Another investigation highlighted the potential of benzimidazole derivatives to inhibit the growth of lung cancer cells by disrupting microtubule dynamics .
-
Antimicrobial Efficacy :
- In vitro tests showed that related compounds effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting a promising antimicrobial profile .
- A comparative study indicated that phenoxy-substituted compounds exhibited higher efficacy against Gram-positive bacteria than their non-substituted counterparts .
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:
Key Observations :
- Phenoxyethyl vs. Piperidinyl Chains: The target compound’s phenoxyethyl group (vs. piperidinyl in ) may enhance aromatic interactions in biological targets, while reducing basicity compared to nitrogen-containing chains.
- Methoxy vs.
- Allyl Group : The allyl substituent (shared with ) could facilitate covalent binding or metabolic activation, though this requires experimental validation.
Physicochemical Properties
- Molecular Weight : At ~467.6 g/mol (), the target compound approaches the upper limit for oral bioavailability (Lipinski’s rule of five: MW < 500).
- Solubility : The absence of polar groups (e.g., -OH, -COOH) may reduce aqueous solubility compared to analogs with methoxy or carboxylic acid substituents (e.g., ).
- LogP : Estimated LogP >3 (due to sec-butyl and benzimidazole), indicating high lipophilicity, which could favor CNS penetration but increase metabolic clearance risks.
Q & A
Q. What are the common synthetic routes for constructing the benzo[d]imidazole core in this compound?
The benzo[d]imidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. For example, in related compounds, cyclization of 2-(prop-2-yn-1-yl)-1H-benzo[d]imidazole derivatives involves coupling with aryl halides using palladium catalysts . Characterization often employs FT-IR, NMR, and LCMS to confirm structural integrity and purity .
Q. How is the pyrrolidin-2-one ring functionalized in this compound?
The pyrrolidin-2-one ring is modified through alkylation or acylation reactions. For instance, allylation at the 1-position can be achieved using allyl bromide in the presence of a base like KCO. Structural confirmation relies on H/C NMR to verify regioselectivity and stereochemistry, as seen in analogous pyrrolidinone derivatives .
Q. What spectroscopic methods are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=O stretch of pyrrolidin-2-one at ~1700 cm).
- NMR : H NMR resolves allyl protons (δ 5.1–5.8 ppm) and benzimidazole aromatic protons (δ 7.2–8.3 ppm). C NMR confirms carbonyl carbons (δ ~175 ppm) .
- LCMS : Validates molecular weight (e.g., m/z 495.18 [M] in related benzoimidazole derivatives) .
Advanced Research Questions
Q. How does the sec-butylphenoxyethyl substituent influence bioavailability and target binding?
The sec-butylphenoxyethyl group enhances lipophilicity, potentially improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) suggest that the phenoxy moiety interacts with hydrophobic pockets in enzyme active sites, while the sec-butyl group may reduce metabolic degradation by steric hindrance . Comparative studies with tert-butyl analogs show altered binding affinities due to branching effects .
Q. What strategies resolve contradictory antimicrobial activity data across similar benzoimidazole derivatives?
Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardized protocols, such as broth microdilution under CLSI guidelines, are recommended. For example, compound 4m (a benzoimidazole derivative) showed activity against S. aureus (MIC = 8 µg/mL) but was inactive against E. coli, highlighting species-specific interactions .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (e.g., TPSA ~90 Å) and CYP450 inhibition risks due to the benzimidazole core.
- MD Simulations : Reveal conformational stability of the allyl-pyrrolidinone linkage in aqueous environments, guiding solubility enhancements via PEGylation .
Q. What are the challenges in scaling up the synthesis of this compound?
Key issues include low yields in multi-step reactions (e.g., 62% in cyclization steps) and purification difficulties due to regioisomers. Optimizing catalysts (e.g., switching from Pd(OAc) to XPhos-Pd-G3) improves efficiency. Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times from 24h to 2h .
Methodological Recommendations
- Synthetic Optimization : Screen polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize disparate biological results.
- Structural Confirmation : Combine X-ray crystallography (e.g., CCDC deposition) with DFT calculations for ambiguous stereocenters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
